1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18578190
InChI: InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3/t10-,11+,12-,15-/m0/s1
SMILES:
Molecular Formula: C15H26O3
Molecular Weight: 254.36 g/mol

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt

CAS No.:

Cat. No.: VC18578190

Molecular Formula: C15H26O3

Molecular Weight: 254.36 g/mol

* For research use only. Not for human or veterinary use.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt -

Specification

Molecular Formula C15H26O3
Molecular Weight 254.36 g/mol
IUPAC Name (1R,3aR,7aS)-1-[(2S)-1,1-dimethoxypropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Standard InChI InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3/t10-,11+,12-,15-/m0/s1
Standard InChI Key FXUVMZRJUQLXGF-OXIQGZBJSA-N
Isomeric SMILES C[C@@H]([C@H]1CC[C@@H]2[C@]1(CCCC2=O)C)C(OC)OC
Canonical SMILES CC(C1CCC2C1(CCCC2=O)C)C(OC)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

POPG-Na consists of a glycerol backbone esterified at the sn-1 position by a saturated palmitoyl chain (16:0) and at the sn-2 position by a monounsaturated oleoyl chain (18:1Δ9). The sn-3 phosphate group is linked to a racemic glycerol moiety, forming the polar headgroup. The sodium counterion neutralizes the phosphate’s negative charge, enhancing aqueous solubility while maintaining interfacial activity .

Key structural features:

  • Hydrophobic tails: 16:0 (C16:0) and 18:1 (C18:1)

  • Headgroup: rac-glycerol-3-phosphate

  • Charge: −1 (at physiological pH)

Physicochemical Data

PropertyValueSource
Molecular formulaC40H76NaO10P\text{C}_{40}\text{H}_{76}\text{NaO}_{10}\text{P}
Molecular weight770.99 g/mol
CAS number268550-95-4
Purity≥95% (HPLC)
Storage conditions−20°C, desiccated
SolubilityChloroform:methanol (2:1 v/v)

Applications in Membrane Biophysics

Model Membranes

POPG-Na is widely used in lipid bilayer studies due to its negative charge, which mimics bacterial membranes. In combination with zwitterionic lipids (e.g., DMPC), it forms stable monolayers and vesicles for investigating:

  • Ion channel gating: The M2 proton channel from influenza A shows pH-dependent water pore formation in POPG-containing membranes .

  • Peptide binding: Cationic antimicrobial peptides (e.g., KALP23) electrostatically interact with POPG headgroups, altering membrane curvature and permeability .

Ultrafast Vibrational Spectroscopy

Femtosecond sum-frequency generation (SFG) studies on POPG bilayers revealed:

  • Amide I relaxation: In H2_2O, vibrational energy from protein backbones transfers to water bending modes (δHOH\delta_{\text{HOH}}) in 0.4 ps, 3× faster than in D2_2O .

  • Resonant energy transfer: Direct coupling between amide I (\sim1660 cm1^{-1}) and H2_2O bending modes (\sim1640 cm1^{-1}) creates a "shortcut" for energy dissipation .

τrelax={0.4 ps(H2O)1.15 ps(D2O)\tau_{\text{relax}} = \begin{cases} 0.4\ \text{ps} & \text{(H}_2\text{O)} \\ 1.15\ \text{ps} & \text{(D}_2\text{O)} \end{cases}

This solvent-dependent dynamics underscores POPG’s utility in probing protein hydration .

Surfactant and Drug Delivery Applications

Pulmonary Surfactants

POPG-Na constitutes 2–5% of natural lung surfactant, where it:

  • Reduces alveolar surface tension to <30 mN/m

  • Enhances adsorption of surfactant protein B (SP-B) .

Nucleic Acid Delivery

Cationic liposomes containing POPG-Na improve siRNA transfection efficiency by:

  • Stabilizing lipid-nucleic acid complexes

  • Facilitating endosomal escape via pH-sensitive membrane fusion .

ParameterRecommendation
Storage−20°C in sealed containers
Stability12 months when desiccated
HazardsIrritant (eyes, skin)
DisposalIncineration or EPA-approved methods

POPG-Na is classified for research use only (RUO) and requires SDS review prior to handling .

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